molecular formula C12H16N2O2 B1405803 Methyl 4-Piperidin-1-ylpyridine-2-carboxylate CAS No. 1355334-43-8

Methyl 4-Piperidin-1-ylpyridine-2-carboxylate

Cat. No.: B1405803
CAS No.: 1355334-43-8
M. Wt: 220.27 g/mol
InChI Key: RGHMSARIORTJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₆N₂O₂. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate typically involves the reaction of 4-piperidin-1-ylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Piperidin-1-ylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-Piperidin-1-ylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is unique due to its combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-piperidin-1-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)11-9-10(5-6-13-11)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMSARIORTJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.